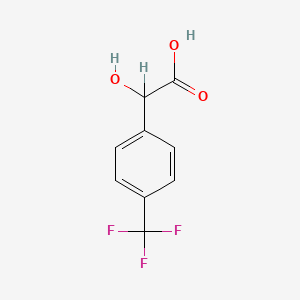

4-(Trifluoromethyl)mandelic acid

Description

Properties

IUPAC Name |

2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3O3/c10-9(11,12)6-3-1-5(2-4-6)7(13)8(14)15/h1-4,7,13H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDGXYUQKJPFLDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C(=O)O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40960134 | |

| Record name | Hydroxy[4-(trifluoromethyl)phenyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40960134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

395-35-7 | |

| Record name | 4-(Trifluoromethyl)mandelic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=395-35-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Trifluoromethylmandelic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000395357 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydroxy[4-(trifluoromethyl)phenyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40960134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(trifluoromethyl)phenylglycolic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.274 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physical Properties of 4-(Trifluoromethyl)mandelic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Trifluoromethyl)mandelic acid is a chiral carboxylic acid that serves as a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. Its trifluoromethyl group imparts unique electronic properties and can significantly influence the pharmacological profile of a molecule. A thorough understanding of its physical properties is crucial for its effective use in research and development, including reaction optimization, purification, formulation, and quality control. This technical guide provides an in-depth overview of the core physical properties of this compound, complete with experimental protocols and data presented for clarity and practical application.

Core Physical and Chemical Properties

This compound is a white to off-white solid at room temperature.[1][2] Key identifying information and physical properties are summarized in the tables below.

| Identifier | Value |

| IUPAC Name | 2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetic acid[1] |

| CAS Number | 395-35-7[1][3][4] |

| Molecular Formula | C₉H₇F₃O₃[1][3] |

| Molecular Weight | 220.15 g/mol [3][4] |

| Appearance | White to off-white crystals or crystalline powder[1][2] |

| Physical Property | Value | Notes |

| Melting Point | 127-134 °C[1][2] | A range of 130-134 °C is also reported.[2] |

| Boiling Point | 324.2 ± 37.0 °C | Predicted value. |

| pKa | 3.06 ± 0.10 | Predicted value.[2] |

| Solubility | Data not available | General solubility for mandelic acid suggests it is partly soluble in water and freely soluble in alcohols like isopropyl and ethyl alcohol.[5] The trifluoromethyl group may alter this profile. |

Spectral Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound.

| Spectroscopic Technique | Data Availability and Key Features |

| ¹H NMR | Spectra are available. A representative spectrum would show signals for the aromatic protons, the methine proton (CH-OH), and the acidic proton of the carboxylic acid. The aromatic protons would likely appear as a complex multiplet due to the trifluoromethyl substitution. |

| ¹³C NMR | Spectra are available.[6] Expected signals include those for the carboxyl carbon, the carbon bearing the hydroxyl group, the aromatic carbons (with splitting due to the fluorine atoms of the CF₃ group), and the trifluoromethyl carbon. |

| Infrared (IR) Spectroscopy | IR spectra are available. Characteristic absorption bands would include a broad O-H stretch from the carboxylic acid and alcohol, a C=O stretch from the carboxylic acid, and C-F stretching bands from the trifluoromethyl group. |

| Mass Spectrometry (MS) | Mass spectra are available. The molecular ion peak would be expected at m/z 220.15, with characteristic fragmentation patterns. |

Experimental Protocols

Detailed methodologies for determining the key physical properties of this compound are provided below. These protocols are based on standard laboratory practices and can be adapted as needed.

Melting Point Determination

The melting point of a solid is a key indicator of its purity. A sharp melting range typically indicates a pure compound, while a broad and depressed range suggests the presence of impurities.

Methodology:

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block with a thermometer or a digital temperature sensor.

-

Heating: The sample is heated at a slow, controlled rate, typically 1-2 °C per minute, to ensure thermal equilibrium.

-

Observation: The temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid crystal disappears (completion of melting) are recorded. This range is reported as the melting point.

Experimental Workflow for Melting Point Determination

Solubility Determination

Determining the solubility of this compound in various solvents is crucial for its application in synthesis, purification, and formulation.

Methodology:

-

Solvent Selection: A range of solvents with varying polarities should be tested, such as water, ethanol, acetone, and a nonpolar solvent like hexane.

-

Sample Preparation: A known mass of this compound (e.g., 10 mg) is placed in a vial.

-

Solvent Addition: A known volume of the selected solvent (e.g., 0.1 mL) is added to the vial.

-

Equilibration: The mixture is agitated (e.g., by vortexing or stirring) at a constant temperature for a set period to ensure equilibrium is reached.

-

Observation: The mixture is visually inspected for complete dissolution. If the solid dissolves completely, more solute is added until saturation is reached. If the solid does not dissolve, more solvent is added incrementally.

-

Quantification: The solubility is expressed as the mass of solute per volume of solvent (e.g., mg/mL) or as a molar concentration.

pKa Determination by Potentiometric Titration

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a carboxylic acid like this compound, this is a critical parameter.

Methodology:

-

Solution Preparation: A standard solution of this compound of known concentration is prepared in a suitable solvent, typically water or a water/alcohol mixture.

-

Titration Setup: A calibrated pH meter with an electrode is immersed in the acid solution. The solution is stirred continuously.

-

Titration: A standard solution of a strong base (e.g., 0.1 M NaOH) is added in small, known increments from a burette.

-

Data Collection: The pH of the solution is recorded after each addition of the base.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of base added. The equivalence point is the point of steepest inflection on the curve. The pKa is determined as the pH at the half-equivalence point.

Logical Flow for pKa Determination via Titration

Conclusion

This technical guide provides a consolidated resource on the essential physical properties of this compound. The tabulated data offers a quick reference for researchers, while the detailed experimental protocols provide practical guidance for the accurate determination of these properties in a laboratory setting. A thorough understanding and application of this information will facilitate the successful use of this important chiral building block in the fields of chemical synthesis and drug development.

References

- 1. This compound, 98% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 2. This compound | 395-35-7 [amp.chemicalbook.com]

- 3. This compound 98 395-35-7 [sigmaaldrich.com]

- 4. 4-(三氟甲基)扁桃酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. Mandelic acid - Wikipedia [en.wikipedia.org]

- 6. This compound(395-35-7) 13C NMR [m.chemicalbook.com]

A Comprehensive Technical Guide to 4-(Trifluoromethyl)mandelic Acid

CAS Number: 395-35-7

This technical guide provides an in-depth overview of 4-(Trifluoromethyl)mandelic acid, a crucial chiral building block and resolving agent in chemical synthesis and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries, offering detailed information on its properties, synthesis, applications, and relevant experimental protocols.

Physicochemical Properties

| Property | Value | Reference(s) |

| CAS Number | 395-35-7 | [1][2] |

| Molecular Formula | C₉H₇F₃O₃ | [1][2] |

| Molecular Weight | 220.15 g/mol | |

| IUPAC Name | 2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetic acid | [2] |

| Appearance | White crystals or crystalline powder | [2] |

| Melting Point | 127-133 °C | [2] |

| Boiling Point | Not available | |

| Solubility | Not available | |

| SMILES | OC(C(O)=O)C1=CC=C(C=C1)C(F)(F)F | [2] |

| InChI Key | SDGXYUQKJPFLDG-UHFFFAOYNA-N | [2] |

Synthesis of Enantiomerically Pure this compound

Enantiomerically pure forms of this compound are essential for its applications as a chiral resolving agent and in asymmetric synthesis. The production of single enantiomers can be achieved through various methods, including the biocatalytic hydrolysis of nitriles.

A common strategy involves the use of a nitrilase enzyme that selectively hydrolyzes one enantiomer of a racemic mandelonitrile derivative. The unreacted enantiomer can then be separated, or it may racemize in situ, allowing for a dynamic kinetic resolution to achieve a high yield of the desired mandelic acid enantiomer.

Representative Experimental Protocol: Biocatalytic Synthesis of (R)-4-(Trifluoromethyl)mandelic Acid

This protocol is adapted from established methods for the synthesis of (R)-mandelic acid and its derivatives.[3][4]

Materials:

-

Racemic 4-(trifluoromethyl)mandelonitrile

-

Recombinant E. coli cells expressing an (R)-selective nitrilase

-

Phosphate buffer (e.g., 0.1 M, pH 7.5)

-

Ethyl acetate

-

Hydrochloric acid (e.g., 1 M)

-

Sodium sulfate (anhydrous)

Procedure:

-

Prepare a suspension of the recombinant E. coli cells in the phosphate buffer.

-

Add racemic 4-(trifluoromethyl)mandelonitrile to the cell suspension. The final concentration will depend on the specific activity of the nitrilase.

-

Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) with agitation.

-

Monitor the reaction progress by techniques such as HPLC to determine the conversion of the nitrile and the enantiomeric excess of the resulting acid.

-

Once the desired conversion is reached, terminate the reaction by centrifuging to remove the cells.

-

Acidify the supernatant to a pH of approximately 2 with hydrochloric acid.

-

Extract the (R)-4-(Trifluoromethyl)mandelic acid into ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

The crude product can be further purified by recrystallization.

Caption: Workflow for the biocatalytic synthesis of (R)-4-(Trifluoromethyl)mandelic acid.

Applications in Chiral Resolution

The primary application of this compound is as a chiral resolving agent.[5][6] Its acidic nature allows it to form diastereomeric salts with racemic amines and other basic compounds. Due to the different physicochemical properties of these diastereomeric salts, such as solubility, they can be separated by fractional crystallization. The desired enantiomer can then be recovered by treating the separated salt with an acid or base.

Representative Experimental Protocol: Chiral Resolution of a Racemic Amine

This protocol is a generalized procedure adapted from established methods for the resolution of amines using chiral acids.[7][8]

Materials:

-

Racemic amine

-

(R)- or (S)-4-(Trifluoromethyl)mandelic acid

-

Suitable solvent (e.g., ethanol, methanol, ethyl acetate)

-

Hydrochloric acid (e.g., 1 M)

-

Sodium hydroxide (e.g., 1 M)

-

Organic solvent for extraction (e.g., dichloromethane, ethyl acetate)

Procedure:

-

Dissolve the racemic amine in a suitable solvent.

-

In a separate flask, dissolve an equimolar amount of (R)- or (S)-4-(Trifluoromethyl)mandelic acid in the same solvent.

-

Slowly add the acid solution to the amine solution with stirring.

-

Allow the mixture to stand, and if necessary, cool to induce crystallization of the less soluble diastereomeric salt.

-

Collect the crystals by filtration and wash with a small amount of cold solvent.

-

The mother liquor containing the more soluble diastereomeric salt can be processed separately to recover the other enantiomer of the amine.

-

To recover the resolved amine, suspend the collected crystals in water and add a base (e.g., sodium hydroxide solution) to neutralize the mandelic acid.

-

Extract the free amine into an organic solvent.

-

Dry the organic extract over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate to obtain the enantiomerically enriched amine.

-

The enantiomeric excess of the resolved amine should be determined using a suitable analytical technique, such as chiral HPLC or GC.

Caption: Workflow for the chiral resolution of a racemic amine.

Role in Drug Development and Biological Activity of Derivatives

While this compound itself is not typically the active pharmaceutical ingredient (API), its derivatives have shown promising biological activities. The trifluoromethyl group is a key functional group in medicinal chemistry, known to enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[9]

Recent research has focused on the synthesis of novel mandelic acid derivatives with potent antifungal properties.[1][10][11][12][13] These compounds have been shown to be effective against a range of plant pathogenic fungi.

Antifungal Mechanism of Action of Mandelic Acid Derivatives

Studies on antifungal derivatives of mandelic acid suggest that their mechanism of action involves the disruption of the fungal cell membrane.[1][10][12] This leads to increased membrane permeability, leakage of intracellular components, and ultimately, inhibition of fungal growth. Some derivatives have also been found to induce the generation of reactive oxygen species (ROS), leading to lipid peroxidation and further cellular damage.[10][11]

References

- 1. <i>In vitro</i>/<i>vivo</i> antifungal activity study of novel mandelic acid derivatives as potential fungicides against <i>Thanatephorus cucumeris</i> - Arabian Journal of Chemistry [arabjchem.org]

- 2. This compound, 98% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. researchgate.net [researchgate.net]

- 4. EP0449648A2 - Process for producing R(-)-mandelic acid and derivatives thereof - Google Patents [patents.google.com]

- 5. Chiral resolution - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. glaserr.missouri.edu [glaserr.missouri.edu]

- 9. 3-(Trifluoromethyl)mandelic Acid [myskinrecipes.com]

- 10. Novel mandelic acid derivatives containing piperazinyls as potential candidate fungicides against Monilinia fructicola: Design, synthesis and mechanism study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Design, Synthesis, In Vitro Antifungal Activity and Mechanism Study of the Novel 4-Substituted Mandelic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Design, Synthesis, In Vitro Antifungal Activity and Mechanism Study of the Novel 4-Substituted Mandelic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Preparation of 4-(Trifluoromethyl)mandelic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and preparation of 4-(Trifluoromethyl)mandelic acid, a valuable building block in pharmaceutical and materials science. This document details the most common synthetic methodologies, including racemic and enantioselective routes, complete with experimental protocols and quantitative data.

Introduction

This compound is a substituted α-hydroxy carboxylic acid. The presence of the trifluoromethyl group at the para position of the phenyl ring significantly influences its electronic properties, making it a crucial component in the synthesis of various bioactive molecules and advanced materials. Its applications range from being a chiral resolving agent to a key intermediate in the development of novel pharmaceuticals.

Synthetic Pathways

The most prevalent and well-established method for synthesizing this compound is the cyanohydrin pathway. This two-step process begins with the formation of a cyanohydrin from 4-(trifluoromethyl)benzaldehyde, followed by the hydrolysis of the nitrile group to a carboxylic acid.

Below is a logical workflow of the primary synthetic route:

Caption: General synthetic workflow for this compound.

Racemic Synthesis via the Cyanohydrin Pathway

This approach yields a racemic mixture of (R)- and (S)-4-(Trifluoromethyl)mandelic acid. The methodology is adapted from the well-established synthesis of mandelic acid.[1]

Step 1: Synthesis of 4-(Trifluoromethyl)mandelonitrile

The first step involves the nucleophilic addition of a cyanide ion to the carbonyl group of 4-(trifluoromethyl)benzaldehyde.

Caption: Formation of the cyanohydrin intermediate.

Step 2: Hydrolysis of 4-(Trifluoromethyl)mandelonitrile

The nitrile group of the cyanohydrin is then hydrolyzed under acidic conditions to afford the carboxylic acid.

References

A Technical Guide to 4-(Trifluoromethyl)mandelic Acid for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on 4-(Trifluoromethyl)mandelic acid, a crucial chiral building block and resolving agent in chemical research and pharmaceutical development. This document outlines its commercial availability, key specifications, and detailed experimental protocols for its application in chiral resolution and asymmetric synthesis.

Commercial Suppliers and Specifications

This compound is readily available from a variety of chemical suppliers, catering to research and development needs. The table below summarizes the specifications from prominent vendors to facilitate easy comparison for procurement.

| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity/Assay | Physical Form | Melting Point (°C) |

| Sigma-Aldrich | This compound | 395-35-7 | C₉H₇F₃O₃ | 220.15 | 98% | Solid | Not specified |

| Thermo Scientific (Alfa Aesar) | This compound, 98% | 395-35-7 | C₉H₇F₃O₃ | 220.15 | 98% | Crystals or powder | 129 - 131 |

| Thermo Scientific Chemicals | This compound, 98% | 395-35-7 | C₉H₇F₃O₃ | 220.15 | ≥97.5 to ≤102.5% (Aqueous acid-base Titration) | Crystals or powder or crystalline powder | 127.0 - 133.0 |

| Ivy Fine Chemicals | This compound | 395-35-7 | C₉H₇F₃O₃ | 220.15 | Not specified | Not specified | Not specified |

| Clearsynth | This compound | 395-35-7 | C₉H₇F₃O₃ | Not specified | Not specified | Building Blocks | Not specified |

| Fisher Scientific | This compound, 98% | 395-35-7 | C₉H₇F₃O₃ | 220.147 | 98% | Not specified | Not specified |

| Research Scientific | This compound, 98% | 395-35-7 | Not specified | Not specified | 98% | Not specified | Not specified |

Experimental Protocols

Chiral Resolution of Racemic Amines via Diastereomeric Salt Formation

This compound is an effective chiral resolving agent for racemic amines. The principle involves the formation of diastereomeric salts with differing solubilities, allowing for their separation by fractional crystallization. The following is a generalized protocol.

Materials and Reagents:

-

Racemic amine

-

(R)- or (S)-4-(Trifluoromethyl)mandelic acid (typically 0.5-1.0 equivalents)

-

An appropriate solvent (e.g., methanol, ethanol, ethyl acetate)

-

1 M Hydrochloric acid (HCl)

-

1 M Sodium hydroxide (NaOH)

-

Organic extraction solvent (e.g., ethyl acetate, dichloromethane)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Standard laboratory glassware (flasks, separatory funnel, Büchner funnel)

-

Filtration apparatus

-

Rotary evaporator

Methodology:

-

Diastereomeric Salt Formation:

-

Dissolve the racemic amine (1.0 eq.) in a minimal amount of a suitable hot solvent.

-

In a separate flask, dissolve the chiral resolving agent, (R)- or (S)-4-(Trifluoromethyl)mandelic acid (0.5-1.0 eq.), in the same solvent, heating gently if necessary.

-

Slowly add the resolving agent solution to the amine solution with continuous stirring.

-

Allow the mixture to cool gradually to room temperature, and then further cool in an ice bath to promote crystallization of the less soluble diastereomeric salt.

-

-

Fractional Crystallization:

-

Collect the precipitated crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of the cold solvent to remove any adhering mother liquor containing the more soluble diastereomer.

-

The mother liquor, which is enriched in the more soluble diastereomer, can be collected and processed separately to recover the other amine enantiomer.

-

-

Liberation of the Enantiomerically Enriched Amine:

-

Suspend the collected crystals in water.

-

Add 1 M NaOH solution dropwise until the pH is basic (pH > 10) to deprotonate the amine.

-

Extract the liberated free amine into an organic solvent (e.g., ethyl acetate) multiple times.

-

Combine the organic extracts, dry over anhydrous sodium or magnesium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched amine.

-

-

Recovery of the Resolving Agent:

-

The aqueous layer from the previous step can be acidified with 1 M HCl (to pH < 2) to precipitate the this compound, which can then be recovered by filtration or extraction for reuse.

-

-

Determination of Enantiomeric Excess:

-

The enantiomeric excess (ee) of the resolved amine should be determined using a suitable analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy with a chiral solvating agent.

-

Asymmetric Synthesis of (R)-Mandelic Acid Esters

This compound and its derivatives can also be synthesized enantioselectively. The following protocol is based on an organocatalyzed one-pot synthesis of mandelic acid esters.[1][2][3]

Materials and Reagents:

-

4-(Trifluoromethyl)benzaldehyde

-

(Phenylsulfonyl)acetonitrile

-

An epi-quinine-derived urea organocatalyst (eQNU)

-

Anhydrous toluene

-

Cumyl hydroperoxide (CHP)

-

Dioxane

-

Water

-

An alcohol (e.g., methanol, ethanol) for esterification

-

p-Toluenesulfonic acid

-

Standard laboratory glassware for inert atmosphere reactions

-

Thin-layer chromatography (TLC) supplies

Methodology:

-

Knoevenagel Condensation:

-

In a flame-dried flask under an inert atmosphere, dissolve (phenylsulfonyl)acetonitrile (0.1 mmol) and 4-(trifluoromethyl)benzaldehyde (0.11 mmol) in anhydrous toluene (to achieve a concentration of 0.3 M).

-

Add the epi-quinine-derived urea organocatalyst (0.01 mmol).

-

Stir the reaction at room temperature and monitor its progress by TLC.

-

-

Asymmetric Epoxidation:

-

Once the Knoevenagel condensation is complete, dilute the reaction mixture with toluene to a concentration of 0.02 M.

-

Cool the mixture to -20°C.

-

Add cumyl hydroperoxide (0.11 mmol) dropwise.

-

Stir the reaction at this temperature until the starting alkene is consumed (monitored by TLC).

-

Evaporate the toluene under reduced pressure.

-

-

Domino Ring-Opening Hydrolysis (DROH):

-

To the crude epoxide, add a 1:1 mixture of dioxane and water (e.g., 0.5 mL of each).

-

Stir the reaction mixture at 50°C until the hydrolysis is complete.

-

Perform an aqueous work-up and extract the crude mandelic acid product.

-

-

Esterification:

-

Dissolve the crude this compound in the desired alcohol (e.g., 5 mL of methanol).

-

Add a catalytic amount of p-toluenesulfonic acid (10 mol%).

-

Stir the reaction at 60°C until the esterification is complete.

-

After completion, perform an appropriate work-up and purify the resulting ester by column chromatography.

-

-

Analysis:

-

Determine the yield and enantiomeric excess of the final mandelate ester using chiral HPLC.

-

References

Spectroscopic Data of 4-(Trifluoromethyl)mandelic Acid: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 4-(Trifluoromethyl)mandelic acid, a key intermediate in the synthesis of various pharmaceuticals. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.

Introduction to Spectroscopic Analysis

Spectroscopic techniques are fundamental in the structural elucidation and characterization of chemical compounds. By probing the interaction of molecules with electromagnetic radiation, we can gain insights into the connectivity of atoms, the functional groups present, and the overall molecular weight. This guide focuses on three core spectroscopic methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR spectroscopy reveals the chemical environment and connectivity of hydrogen atoms, while ¹³C NMR spectroscopy provides information about the carbon skeleton.

-

Infrared (IR) Spectroscopy: Identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

-

Mass Spectrometry (MS): Determines the molecular weight of a compound and can provide information about its structure through fragmentation analysis.

Spectroscopic Data of this compound

The following sections present the spectroscopic data for this compound in a structured format for clarity and ease of comparison.

¹H NMR Spectroscopy

¹H NMR spectroscopy of this compound reveals the presence of aromatic protons, a methine proton, and exchangeable hydroxyl and carboxylic acid protons. The electron-withdrawing trifluoromethyl group significantly influences the chemical shifts of the aromatic protons.

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Ar-H | ~7.65 | d | ~8.0 |

| Ar-H | ~7.55 | d | ~8.0 |

| CH | ~5.20 | s | - |

| OH | Variable | br s | - |

| COOH | Variable | br s | - |

Note: The chemical shifts of the hydroxyl (OH) and carboxylic acid (COOH) protons are variable and depend on the solvent, concentration, and temperature. These signals may be broad and may not always be observed.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of this compound. The spectrum will show signals for the aromatic carbons, the methine carbon, the carboxylic acid carbon, and the trifluoromethyl carbon. The chemical shifts are influenced by the electronegativity of the substituents.

| Carbon | Chemical Shift (δ, ppm) |

| C=O | ~175 |

| Ar-C (quaternary) | ~142 |

| Ar-C (quaternary, attached to CF₃) | ~131 (q) |

| Ar-CH | ~126 |

| Ar-CH | ~125 (q) |

| CF₃ | ~124 (q) |

| CH-OH | ~72 |

Note: The signals for the carbons coupled to fluorine will appear as quartets (q) due to C-F coupling.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by absorptions corresponding to its key functional groups: the hydroxyl group, the carboxylic acid group, the aromatic ring, and the carbon-fluorine bonds.

| Vibrational Mode | Frequency (cm⁻¹) | Intensity |

| O-H stretch (carboxylic acid) | 3300 - 2500 | Strong, Broad |

| O-H stretch (alcohol) | ~3400 | Medium, Broad |

| C-H stretch (aromatic) | 3100 - 3000 | Medium |

| C=O stretch (carboxylic acid) | ~1720 | Strong |

| C=C stretch (aromatic) | 1600 - 1450 | Medium |

| C-O stretch | 1300 - 1000 | Strong |

| C-F stretch | 1350 - 1150 | Strong |

Mass Spectrometry (MS)

Mass spectrometry of this compound provides information on its molecular weight and fragmentation pattern. The molecular formula is C₉H₇F₃O₃, and the molecular weight is 220.15 g/mol .[1]

| m/z | Assignment |

| 220 | [M]⁺ (Molecular Ion) |

| 175 | [M - COOH]⁺ |

| 147 | [M - COOH - CO]⁺ or [CF₃C₆H₄CHOH]⁺ |

| 109 | [CF₃C₆H₄]⁺ |

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data presented above. Instrument-specific parameters may require optimization.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆).

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

-

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Processing: Process the acquired data using appropriate software to perform Fourier transformation, phase correction, and baseline correction.

IR Spectroscopy

-

Sample Preparation (ATR): Place a small amount of the solid this compound directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Sample Preparation (KBr Pellet): Alternatively, grind a small amount of the sample with dry potassium bromide (KBr) and press the mixture into a thin, transparent pellet.

-

Data Acquisition: Obtain the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹.

-

Background Correction: A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.

Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of this compound into the mass spectrometer via a suitable ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Ionization: Ionize the sample molecules to generate charged species.

-

Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer.

-

Detection: Detect the ions to generate a mass spectrum.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

References

Solubility of 4-(Trifluoromethyl)mandelic acid in organic solvents

An In-depth Technical Guide on the Solubility of 4-(Trifluoromethyl)mandelic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of this compound, a crucial parameter for its application in research, chemical synthesis, and pharmaceutical development. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document outlines detailed experimental protocols for determining its solubility in various organic solvents.

Introduction

This compound is a derivative of mandelic acid, an aromatic alpha-hydroxy acid. The presence of a trifluoromethyl group significantly influences its physicochemical properties, including solubility, which is a critical factor for reaction kinetics, purification processes like crystallization, and formulation development. Understanding its solubility profile in different organic solvents is essential for optimizing experimental conditions and ensuring reproducibility.

Quantitative Solubility Data

Table 1: Experimentally Determined Solubility of this compound in Various Organic Solvents at 25°C

| Organic Solvent | Dielectric Constant (at 20°C) | Solubility ( g/100 mL) |

| Methanol | 32.7 | Data to be determined |

| Ethanol | 24.5 | Data to be determined |

| Isopropanol | 19.9 | Data to be determined |

| Acetone | 20.7 | Data to be determined |

| Ethyl Acetate | 6.0 | Data to be determined |

| Dichloromethane | 9.1 | Data to be determined |

| Toluene | 2.4 | Data to be determined |

| Hexane | 1.9 | Data to be determined |

Experimental Protocols for Solubility Determination

Two common and reliable methods for determining the solubility of a solid compound in an organic solvent are the gravimetric method and UV-Vis spectroscopy.

Gravimetric Method

This is a straightforward and widely used technique for determining solubility.[1][2][3]

Principle: A saturated solution of the compound is prepared at a specific temperature. A known volume of the saturated solution is then evaporated to dryness, and the mass of the remaining solute is measured.

Apparatus and Materials:

-

This compound

-

Selected organic solvents

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Volumetric flasks

-

Pipettes

-

Evaporating dishes or vials

-

Drying oven

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed container (e.g., a screw-cap vial or a flask with a stopper). The presence of undissolved solid is crucial to ensure saturation.

-

Place the container in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25°C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Withdrawal and Filtration:

-

Allow the undissolved solid to settle.

-

Carefully withdraw a known volume (e.g., 5 or 10 mL) of the clear supernatant using a pre-heated or temperature-equilibrated pipette to avoid crystallization upon cooling.

-

Filter the withdrawn sample through a syringe filter (e.g., 0.45 µm PTFE) to remove any remaining solid particles.

-

-

Solvent Evaporation and Mass Determination:

-

Transfer the filtered saturated solution to a pre-weighed, dry evaporating dish or vial.

-

Evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For higher boiling point solvents, a vacuum oven at a suitable temperature can be used.

-

Once the solvent is completely evaporated, dry the residue in a drying oven at a temperature below the melting point of the compound until a constant weight is achieved.

-

Cool the dish or vial in a desiccator and weigh it on an analytical balance.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved solid by subtracting the initial weight of the empty dish/vial from the final weight.

-

Express the solubility in grams per 100 mL of solvent.

-

UV-Vis Spectroscopy Method

This method is suitable for compounds that have a chromophore and absorb light in the UV-Vis range. Aromatic compounds like this compound are good candidates for this technique.[4][5]

Principle: A calibration curve of absorbance versus concentration is first established. The concentration of a saturated solution is then determined by measuring its absorbance and interpolating from the calibration curve.

Apparatus and Materials:

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

This compound

-

Selected organic solvents (UV-grade)

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Determination of Maximum Absorbance Wavelength (λmax):

-

Prepare a dilute solution of this compound in the chosen solvent.

-

Scan the solution over a relevant UV wavelength range (e.g., 200-400 nm) to identify the wavelength of maximum absorbance (λmax).

-

-

Preparation of Standard Solutions and Calibration Curve:

-

Prepare a stock solution of known concentration by accurately weighing the compound and dissolving it in a specific volume of the solvent.

-

Prepare a series of standard solutions of decreasing concentrations by serial dilution of the stock solution.

-

Measure the absorbance of each standard solution at the determined λmax.

-

Plot a graph of absorbance versus concentration to generate a calibration curve. The plot should be linear and follow the Beer-Lambert law.

-

-

Preparation of Saturated Solution and Measurement:

-

Prepare a saturated solution as described in the gravimetric method (steps 1.1 and 1.2).

-

Carefully dilute a known volume of the filtered saturated supernatant with the solvent to a concentration that falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

-

Calculation of Solubility:

-

Use the equation of the line from the calibration curve to calculate the concentration of the diluted solution.

-

Account for the dilution factor to determine the concentration of the original saturated solution.

-

Express the solubility in the desired units (e.g., g/100 mL).

-

Mandatory Visualizations

The following diagrams illustrate the logical workflow for the experimental determination of solubility and the decision-making process for selecting an appropriate method.

Caption: Experimental workflow for solubility determination.

Caption: Gravimetric method protocol overview.

Caption: UV-Vis spectroscopy method protocol overview.

References

An In-depth Technical Guide to Racemic vs. Enantiopure 4-(Trifluoromethyl)mandelic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of racemic and enantiopure 4-(trifluoromethyl)mandelic acid, a crucial chiral building block in modern drug discovery and development. The document details the distinct physicochemical properties of the racemic mixture versus the individual enantiomers, outlines detailed experimental protocols for their separation, and explores the significant role of enantiopure forms in the synthesis of active pharmaceutical ingredients (APIs). Particular emphasis is placed on the practical application of this compound, illustrated through a case study in the development of a novel antidiabetic agent. This guide is intended to be a valuable resource for researchers and professionals engaged in asymmetric synthesis and the development of stereochemically pure pharmaceuticals.

Introduction

Chirality is a fundamental property of many drug molecules, with different enantiomers often exhibiting distinct pharmacological and toxicological profiles. The separation of racemic mixtures into their constituent enantiomers is, therefore, a critical process in drug development to ensure safety and efficacy. This compound, an analog of mandelic acid, has emerged as a valuable chiral resolving agent and a versatile synthon for the preparation of enantiomerically pure compounds. The presence of the trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets, making its incorporation a desirable strategy in medicinal chemistry.

This guide will delve into the key differences between the racemic and enantiopure forms of this compound, providing a robust foundation for its effective utilization in a research and development setting.

Physicochemical Properties: A Comparative Analysis

The physical properties of a racemic mixture can differ significantly from its constituent enantiomers. While enantiomers have identical intrinsic properties such as boiling point and density in an achiral environment, their melting points and solubilities can vary, and most notably, they exhibit opposite optical activity.

| Property | Racemic this compound | (R)-4-(Trifluoromethyl)mandelic Acid | (S)-4-(Trifluoromethyl)mandelic Acid |

| Molecular Formula | C₉H₇F₃O₃ | C₉H₇F₃O₃ | C₉H₇F₃O₃ |

| Molecular Weight | 220.15 g/mol | 220.15 g/mol | 220.15 g/mol |

| Appearance | White to off-white crystalline solid[1] | Data not available | Data not available |

| Melting Point | 127-133 °C[1] | Data not available | Data not available |

| Specific Rotation ([α]D) | 0° (optically inactive) | Data not available (expected to be equal in magnitude and opposite in sign to the (S)-enantiomer) | Data not available |

Chiral Resolution: Experimental Protocols

The separation of racemic this compound into its enantiomers is a critical step for its use in asymmetric synthesis. Two common and effective methods are diastereomeric salt crystallization and enzymatic kinetic resolution.

Diastereomeric Salt Crystallization

This classical resolution technique involves the reaction of the racemic acid with a chiral base to form a pair of diastereomeric salts. Due to their different physical properties, these salts can be separated by fractional crystallization.

Protocol: Resolution with (R)-(+)-α-Methylbenzylamine

-

Salt Formation: In a round-bottom flask, dissolve 1.0 equivalent of racemic this compound in a suitable solvent such as methanol or ethanol with gentle heating. In a separate flask, dissolve 0.5 equivalents of (R)-(+)-α-methylbenzylamine in the same solvent. Slowly add the amine solution to the acid solution with continuous stirring.

-

Fractional Crystallization: Allow the resulting solution to cool slowly to room temperature. The less soluble diastereomeric salt will begin to crystallize. Further cooling in an ice bath or refrigerator can enhance crystallization.

-

Isolation of Diastereomeric Salt: Collect the precipitated crystals by vacuum filtration and wash them with a small amount of the cold solvent to remove the more soluble diastereomer which remains in the mother liquor.

-

Liberation of the Enantiopure Acid: Suspend the collected crystals in water and acidify the mixture to a pH of 1-2 with a dilute strong acid (e.g., 1 M HCl). This will protonate the mandelic acid and the chiral amine.

-

Extraction: Extract the liberated enantiopure this compound with an organic solvent such as ethyl acetate.

-

Purification and Characterization: Wash the organic layer with water, dry it over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched acid. The enantiomeric excess (ee) should be determined using chiral HPLC analysis.

Workflow for Diastereomeric Salt Crystallization

Caption: Workflow for the chiral resolution of racemic this compound via diastereomeric salt crystallization.

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution utilizes the stereoselectivity of enzymes, typically lipases, to preferentially catalyze a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted.

Protocol: Lipase-Catalyzed Transesterification

-

Reaction Setup: In a suitable flask, dissolve racemic this compound (1.0 equivalent) and an acyl donor (e.g., vinyl acetate, 3.0 equivalents) in an appropriate organic solvent (e.g., methyl tert-butyl ether, MTBE).

-

Enzyme Addition: Add an immobilized lipase (e.g., Novozym 435 or a lipase from Pseudomonas cepacia) to the reaction mixture.

-

Reaction Monitoring: Stir the mixture at a controlled temperature (e.g., 40-50 °C) and monitor the progress of the reaction by periodically taking aliquots and analyzing them by chiral HPLC. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the esterified and unreacted acid.

-

Work-up: Once the desired conversion is reached, stop the reaction by filtering off the immobilized enzyme.

-

Separation: The product mixture will contain one enantiomer as an ester and the other as the unreacted acid. These can be separated by extraction with an aqueous basic solution (e.g., saturated sodium bicarbonate), which will extract the acidic component.

-

Isolation of Products:

-

Unreacted Acid: Acidify the aqueous layer with a dilute strong acid and extract the enantiopure acid with an organic solvent. Dry the organic layer and remove the solvent.

-

Esterified Acid: The organic layer from the initial extraction contains the esterified enantiomer. The ester can be hydrolyzed back to the acid using standard procedures if desired.

-

-

Characterization: Determine the enantiomeric excess of both the resolved acid and the ester using chiral HPLC.

Workflow for Enzymatic Kinetic Resolution

Caption: Workflow for the lipase-catalyzed kinetic resolution of racemic this compound.

Application in Drug Development: A Case Study

Enantiopure this compound is a valuable building block in the synthesis of complex chiral molecules with therapeutic potential. A notable example is its use in the asymmetric synthesis of a novel stereopure multi-target antidiabetic agent.

In a recent study, the (R)-enantiomer of this compound was a key precursor in the synthesis of 3-(((1S,3S)-3-((R)-hydroxy(4-(trifluoromethyl)phenyl)methyl)-4-oxocyclohexyl)methyl)pentane-2,4-dione. This compound was designed to interact with multiple biological targets relevant to diabetes. The synthesis involved an asymmetric organocatalytic approach where the stereochemistry of the final product was controlled, in part, by the use of the enantiopure starting material derived from (R)-4-(trifluoromethyl)mandelic acid.

The resulting stereopure compound demonstrated significant inhibitory activity against key antidiabetic targets, including α-glucosidase and α-amylase, in in-vitro assays.[2][3] This case study highlights the critical importance of having access to enantiomerically pure building blocks like this compound for the development of next-generation therapeutics with improved specificity and efficacy.

Characterization Techniques

The successful resolution and characterization of racemic and enantiopure this compound rely on a combination of analytical techniques.

-

Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method for determining the enantiomeric excess of a sample. A chiral stationary phase (CSP) is used to separate the enantiomers, allowing for their quantification.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard ¹H and ¹³C NMR spectra of enantiomers are identical, NMR can be used to determine enantiomeric purity by using a chiral solvating agent or by converting the enantiomers into diastereomers with a chiral derivatizing agent.[4] This results in distinguishable signals for each stereoisomer.

-

Polarimetry: This technique measures the rotation of plane-polarized light by a chiral compound in solution. Enantiomers will rotate light to an equal but opposite degree. The specific rotation is a characteristic physical property of a pure enantiomer.

Conclusion

This compound is a key chiral molecule with significant applications in the pharmaceutical industry. The ability to resolve the racemic mixture into its individual enantiomers is paramount for its use in the synthesis of stereochemically defined drugs. This guide has provided a detailed comparison of the racemic and enantiopure forms, outlined robust experimental protocols for their separation, and demonstrated the practical importance of the enantiopure material in a relevant drug discovery context. As the demand for enantiomerically pure pharmaceuticals continues to grow, a thorough understanding of the principles and techniques described herein will be invaluable for researchers and professionals in the field.

References

- 1. This compound, 98% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 2. 3-(((1S,3S)-3-((R)-Hydroxy(4-(trifluoromethyl)phenyl)methyl)-4-oxocyclohexyl)methyl)pentane-2,4-dione: Design and Synthesis of New Stereopure Multi-Target Antidiabetic Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

A Technical Guide to Chiral Resolving Agents for Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of pharmaceutical sciences and drug development, the chirality of a molecule is of paramount importance. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles.[1] The synthesis of chiral molecules often results in a racemic mixture, a 50:50 mixture of both enantiomers.[1] Consequently, the separation of these enantiomers, a process known as chiral resolution, is a critical step in the production of safe and effective drugs.[2][3] This technical guide provides an in-depth exploration of chiral resolving agents, their mechanisms of action, and the experimental protocols for their application, with a focus on diastereomeric salt formation.

Core Principles of Chiral Resolution

The fundamental principle behind most chiral resolution techniques is the conversion of a pair of enantiomers, which have identical physical properties, into a pair of diastereomers with distinct physical properties.[4][5] This difference in properties, such as solubility, melting point, or chromatographic retention, allows for their separation using conventional laboratory techniques.[6] Chiral resolving agents are enantiomerically pure compounds that react with the racemate to form these diastereomeric pairs.[2]

Types of Chiral Resolving Agents

Chiral resolving agents can be broadly classified based on their chemical nature and the type of interaction they have with the racemate. The most common types include:

-

Chiral Acids: Used for the resolution of racemic bases (amines). Common examples include (+)-tartaric acid, (-)-mandelic acid, and (+)-camphor-10-sulfonic acid.[4][5]

-

Chiral Bases: Employed for the resolution of racemic acids. Naturally occurring alkaloids like brucine, strychnine, and quinine are frequently used, as well as synthetic amines like (R)-1-phenylethylamine.[4][5]

-

Chiral Alcohols and Amines: Used in kinetic resolution or as chiral derivatizing agents for chromatographic separation.

-

Enzymes: Biocatalysts, such as lipases, can selectively catalyze a reaction with one enantiomer of a racemic mixture, a process known as enzymatic kinetic resolution.[7][8]

The selection of an appropriate resolving agent is often empirical and requires screening a variety of candidates to find the one that provides the best separation.[2][9]

Mechanism of Action: Diastereomeric Salt Formation

The most widely used method for chiral resolution on an industrial scale is diastereomeric salt formation.[3][9] This technique involves an acid-base reaction between a racemic mixture and an enantiomerically pure chiral resolving agent.[3] The resulting diastereomeric salts have different crystal lattice energies and, consequently, different solubilities in a given solvent.[10] This disparity in solubility allows for the selective crystallization of one diastereomer, leaving the other in the mother liquor.[11] The less soluble diastereomer is then isolated, and the chiral resolving agent is removed to yield the desired pure enantiomer.[2]

The overall workflow for chiral resolution via diastereomeric salt formation can be visualized as follows:

Caption: General workflow for chiral resolution via diastereomeric salt formation.

The principle of chiral recognition, which governs the differential interaction between the chiral resolving agent and the enantiomers, is often explained by the "three-point interaction model".[12] This model postulates that for effective discrimination, there must be at least three points of interaction between the chiral selector and the enantiomers, with at least one of these interactions being stereochemically dependent.

Caption: The three-point interaction model for chiral recognition.

Quantitative Data on Chiral Resolution

The efficiency of a chiral resolution process is typically evaluated by the yield of the desired enantiomer and its enantiomeric excess (ee). The following tables summarize representative quantitative data for the resolution of racemic compounds using different chiral resolving agents.

Table 1: Resolution of Racemic Amines with Chiral Acids

| Racemic Amine | Chiral Resolving Agent | Solvent | Yield of Diastereomeric Salt (%) | Enantiomeric Excess (ee) of Recovered Amine (%) |

| 1-Phenylethylamine | (+)-Tartaric Acid | Methanol | 45 | >98 |

| 1-Phenyl-1,2,3,4-tetrahydroisoquinoline | (-)-Dibenzoyltartaric Acid | Ethanol | 80-90 | >85[13] |

| dl-Methadone | d-Tartaric Acid | Petroleum Ether | 50 | Not specified[2] |

| Racemic Base | (-)-Camphoric Acid | Various | Dependent on screening | Dependent on screening |

Table 2: Resolution of Racemic Acids with Chiral Bases

| Racemic Acid | Chiral Resolving Agent | Solvent | Yield of Diastereomeric Salt (%) | Enantiomeric Excess (ee) of Recovered Acid (%) |

| Ibuprofen | (S)-(-)-α-Methylbenzylamine | Various | Dependent on conditions | Dependent on conditions[14] |

| Mandelic Acid | (+)-Cinchonine | Water | ~40 | >95 |

| 2-(2-oxopyrrolidin-1-yl)butanamide | (S)-2-aminobutanamide (co-former) | Acetonitrile | 70 (of S-enantiomer) | Not specified[6] |

Experimental Protocols

Protocol 1: Diastereomeric Salt Formation for Chiral Resolution of a Racemic Amine

This protocol outlines a general procedure for the resolution of a racemic amine using a chiral acid.[10][11]

1. Materials and Reagents:

-

Racemic amine

-

Enantiomerically pure chiral acid (e.g., (+)-tartaric acid, (-)-mandelic acid)

-

Solvent(s) for crystallization (e.g., methanol, ethanol, acetone, or mixtures)

-

Acid (e.g., HCl) and Base (e.g., NaOH) for regeneration

-

Organic solvent for extraction (e.g., dichloromethane, ethyl acetate)

-

Anhydrous sodium sulfate or magnesium sulfate

2. Procedure:

-

Solvent Screening (Optional but Recommended): A preliminary screening of different solvents is crucial to identify the optimal conditions for diastereomeric salt crystallization.[10][15] This can be performed on a small scale in vials or a multi-well plate.[15]

-

Dissolve a small amount of the racemic amine and the chiral resolving agent (typically in a 1:1 or 2:1 molar ratio) in a variety of solvents.

-

Allow the solutions to stand at room temperature or cool to induce crystallization.

-

Observe the formation of crystals and analyze the solid and the mother liquor by a suitable chiral analytical method (e.g., chiral HPLC) to determine the diastereomeric excess (de) and enantiomeric excess (ee).

-

-

Salt Formation and Crystallization (Scale-up):

-

Dissolve the racemic amine (1.0 equivalent) in the chosen solvent, heating if necessary to achieve complete dissolution.

-

In a separate flask, dissolve the chiral resolving agent (0.5-1.0 equivalent) in the same solvent, again with heating if required.

-

Slowly add the solution of the chiral resolving agent to the amine solution with stirring.

-

Allow the mixture to cool slowly to room temperature, and then potentially in an ice bath or refrigerator to maximize crystal formation.

-

Collect the precipitated diastereomeric salt by vacuum filtration, washing the crystals with a small amount of the cold crystallization solvent.

-

-

Recrystallization (Optional): To improve the diastereomeric purity, the isolated salt can be recrystallized from the same or a different solvent system.[10]

-

Regeneration of the Pure Enantiomer:

-

Dissolve the purified diastereomeric salt in water.

-

Add a base (e.g., 1M NaOH) to neutralize the chiral acid and liberate the free amine.

-

Extract the free amine into an organic solvent (e.g., dichloromethane).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Evaporate the solvent to obtain the enantiomerically enriched amine.

-

Determine the enantiomeric excess of the final product using a suitable analytical technique.

-

Protocol 2: Chiral Column Chromatography for Enantiomer Separation

Chiral column chromatography is a powerful analytical and preparative technique for separating enantiomers.[16][17]

1. Materials and Equipment:

-

High-Performance Liquid Chromatography (HPLC) system

-

Chiral HPLC column (e.g., polysaccharide-based, Pirkle-type, or cyclodextrin-based)[16][17]

-

Mobile phase solvents (e.g., hexane, isopropanol, ethanol)

-

Racemic sample

2. Procedure:

-

Column Selection and Method Development:

-

Select a chiral stationary phase (CSP) that is known to be effective for the class of compound being separated.[18] Column screening with a variety of CSPs and mobile phases is often necessary to find the optimal separation conditions.[16]

-

Develop a suitable mobile phase, typically a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol or ethanol).[17] The composition of the mobile phase can significantly affect the resolution.[18]

-

-

Sample Preparation: Dissolve the racemic mixture in the mobile phase at a known concentration.

-

Chromatographic Separation:

-

Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

-

Inject the sample onto the column.

-

The enantiomers will interact differently with the chiral stationary phase and will therefore be separated, eluting at different retention times.

-

Detect the separated enantiomers using a suitable detector (e.g., UV-Vis).

-

-

Preparative Separation (Optional): For isolation of the pure enantiomers, the analytical method can be scaled up to a preparative or semi-preparative scale. Fractions corresponding to each enantiomeric peak are collected.

Conclusion

Chiral resolving agents are indispensable tools in modern drug development and organic synthesis. The formation of diastereomeric salts remains a robust and scalable method for the separation of enantiomers. A systematic approach to screening resolving agents and crystallization conditions is key to developing an efficient resolution process. Furthermore, chiral chromatography offers a powerful alternative for both analytical and preparative-scale separations. A thorough understanding of the principles and experimental protocols outlined in this guide will enable researchers and scientists to effectively tackle the challenges of chiral resolution and produce enantiomerically pure compounds essential for the advancement of pharmaceutical sciences.

References

- 1. ardena.com [ardena.com]

- 2. Chiral resolution - Wikipedia [en.wikipedia.org]

- 3. Chiral Drugs: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. pharmtech.com [pharmtech.com]

- 7. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]

- 8. mdpi.com [mdpi.com]

- 9. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. Recent Advance in Electrochemical Chiral Recognition Based on Biomaterials (2019–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. rsc.org [rsc.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. unchainedlabs.com [unchainedlabs.com]

- 16. Chiral column chromatography - Wikipedia [en.wikipedia.org]

- 17. Chiral HPLC Column | Phenomenex [phenomenex.com]

- 18. chromatographyonline.com [chromatographyonline.com]

The Strategic Imperative of Fluorine: An In-depth Technical Guide to Fluorinated Building Blocks in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the strategic incorporation of fluorine into lead compounds has become an indispensable tool for medicinal chemists. This guide provides a comprehensive overview of the role of fluorinated building blocks, detailing their impact on the physicochemical and pharmacokinetic properties of drug candidates. It further presents detailed experimental protocols and visual representations of relevant biological pathways and workflows to provide a practical resource for researchers in the field.

The Unique Physicochemical Properties of Fluorine and Their Impact on Drug Design

The strategic placement of fluorine atoms within a drug candidate can profoundly influence its metabolic stability, binding affinity, and overall pharmacokinetic profile.[1][2] This is attributed to fluorine's unique combination of properties:

-

High Electronegativity: As the most electronegative element, fluorine can significantly alter the electron distribution within a molecule.[1][2][3] This can modulate the acidity (pKa) of nearby functional groups, which in turn affects a compound's ionization state at physiological pH, influencing its solubility, permeability, and target engagement.[2][4]

-

Small van der Waals Radius: With a van der Waals radius of 1.47 Å, fluorine is only slightly larger than hydrogen (1.20 Å). This allows for the isosteric replacement of hydrogen with fluorine without introducing significant steric hindrance, often leading to improved binding interactions with target proteins.[1][5]

-

Strong Carbon-Fluorine Bond: The C-F bond is the strongest single bond in organic chemistry, with a high bond dissociation energy.[6][7] This inherent strength makes the C-F bond resistant to metabolic cleavage by enzymes such as cytochrome P450, a common route of drug metabolism.[2][4] By blocking sites of metabolic oxidation, fluorination can significantly enhance a drug's metabolic stability, leading to a longer half-life and improved oral bioavailability.[2][8][9]

Quantitative Impact of Fluorination on Drug Properties

The introduction of fluorine can lead to predictable and quantifiable changes in a molecule's properties. The following tables summarize the effects of fluorination on key physicochemical and pharmacological parameters.

Modulation of Acidity (pKa)

The strong electron-withdrawing nature of fluorine can significantly lower the pKa of nearby acidic or basic functional groups. This effect is particularly pronounced when fluorine is positioned at the β or γ position relative to an amine.[10]

| Compound Series | Non-Fluorinated pKa | Fluorinated Analog | Fluorinated pKa | ΔpKa | Reference |

| PDE9 Inhibitors (Piperidine Amine) | 9.7 | 4-fluoropiperidine | 8.5 | -1.2 | [10] |

| 2-(Thioalkyl)pyridines (Pyridine Nitrogen) | 3.69 (S-CH₃) | S-CF₃ | 0.97 | -2.72 | [11] |

| 2-(Thioalkyl)pyridines (Pyridine Nitrogen) | 3.68 (S-CH₂CH₃) | S-CH₂CF₃ | 1.49 | -2.19 | [11] |

Alteration of Lipophilicity (logP/logD)

The effect of fluorination on lipophilicity is context-dependent. While the introduction of a single fluorine atom to an aromatic ring generally increases lipophilicity, polyfluorination or fluorination of aliphatic chains can lead to a decrease.[7][12][13]

| Compound Series | Non-Fluorinated logD⁷·⁴ | Fluorinated Analog | Fluorinated logD⁷·⁴ | ΔlogD⁷·⁴ | Reference |

| 2-(Methylthio)pyridine | 1.69 | 2-(Trifluoromethylthio)pyridine | 2.13 | +0.44 | [12] |

| 2-(Ethylthio)pyridine | 2.26 | 2-(2,2,2-Trifluoroethylthio)pyridine | 2.71 | +0.45 | [12] |

| 2-(Ethylsulfonyl)pyridine | -0.07 | 2-(2-Fluoroethylsulfonyl)pyridine | -0.21 | -0.14 | [12] |

Enhancement of Biological Potency (IC₅₀)

Fluorination can significantly improve the binding affinity of a drug for its target, resulting in lower IC₅₀ values. This can be due to favorable interactions between the fluorine atom and the protein's active site.[14][15]

| Inhibitor Class | Non-Fluorinated Analog | PARP2 IC₅₀ (nM) | Fluorinated Analog | PARP2 IC₅₀ (nM) | Reference |

| PARP Inhibitors | 1-oxo-3,4-dihydroisoquinoline-4-carboxamide | 1,200 | 7-Fluoro-1-oxo-3,4-dihydroisoquinoline-4-carboxamide | 800 | [4][14] |

| Inhibitor Class | Non-Fluorinated Analog | HDAC1 IC₅₀ (nM) | Fluorinated Analog | HDAC1 IC₅₀ (nM) | Reference |

| HDAC Inhibitors | Ethyl Congener | Varies | 1,2-Difluoroethylene Congener | Generally Lower | [16] |

Improvement in Pharmacokinetic Properties

By blocking metabolic soft spots and modulating physicochemical properties, fluorination often leads to improved pharmacokinetic profiles, including increased metabolic stability and oral bioavailability.[10][17]

| Drug | Key Fluorinated Moiety | Oral Bioavailability (%) | Half-life (t₁/₂) (h) | Key Benefit of Fluorination | Reference |

| Fluvoxamine | p-Trifluoromethylphenoxy | ~53 | 15.6 | Enhanced metabolic stability | [8] |

| Sotorasib | 6-Fluoro-7-(2-fluoro-6-hydroxyphenyl) | ~80 | 5.5 | Improved pharmacokinetic properties | [17] |

| Vericiguat | 5-Fluoropyrazolo[3,4-b]pyridine | ~93 | 30 | Increased metabolic stability and lower clearance | [17] |

Experimental Protocols

This section provides detailed methodologies for key experiments in the synthesis and evaluation of fluorinated building blocks and drug candidates.

Synthesis of Fluorinated Building Blocks

This protocol describes a common method for the synthesis of 4-fluoroisoquinoline, a valuable building block in medicinal chemistry.[18][19]

-

Fluorination of 1-Hydroxyisoquinoline: To a suspension of 1-hydroxyisoquinoline in acetonitrile and methanol under a nitrogen atmosphere, add Selectfluor®. Stir the mixture at room temperature for 2.5 hours.

-

Work-up: Cool the reaction mixture on an ice bath, dilute with ethyl acetate, and add water. Separate the aqueous layer, and wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate.

-

Acid-catalyzed Dehydration: Dissolve the crude product from the previous step in dichloromethane and add a 4M solution of hydrochloric acid in ethyl acetate. Stir the mixture at room temperature for 6 hours.

-

Purification: Concentrate the reaction mixture under reduced pressure. Add a water-methanol (10:1) solution to the resulting solid and neutralize with a 7% aqueous sodium bicarbonate solution to precipitate the 4-fluoro-1-hydroxyisoquinoline.

-

Chlorination and Reduction: The resulting 4-fluoro-1-hydroxyisoquinoline can be converted to 1-chloro-4-fluoroisoquinoline using phosphorus oxychloride, followed by selective reduction of the chloro group using a palladium catalyst and hydrogen gas to yield 4-fluoroisoquinoline.[13][18]

Trifluoromethyltrimethylsilane (TMSCF₃), or the Ruppert-Prakash reagent, is a versatile reagent for the nucleophilic trifluoromethylation of various heterocycles.[1]

-

General Procedure for Copper-Catalyzed Intramolecular Aminotrifluoromethylation: To a solution of the N-alkenyl amine/amide substrate in a suitable solvent (e.g., DMF), add a Cu(I) catalyst (e.g., CuI, 10 mol%), a ligand (e.g., 1,10-phenanthroline, 11 mol%), TMSCF₃ (2.0-3.0 equiv.), a fluoride source (e.g., KF, 4.0 equiv.), and an oxidant.

-

Reaction Conditions: Stir the reaction mixture at room temperature for 15 hours.

-

Work-up and Purification: Upon completion, quench the reaction and extract the product with an organic solvent. Purify the crude product by column chromatography to obtain the desired trifluoromethylated heterocycle.[1]

In Vitro Evaluation of Fluorinated Compounds

This classic method directly measures the partition coefficient of a compound between n-octanol and water.[8][][21]

-

Preparation of Phases: Prepare a phosphate buffer solution (pH 7.4) and saturate it with n-octanol. Similarly, saturate n-octanol with the phosphate buffer.

-

Partitioning: Dissolve a known amount of the test compound in the aqueous phase. Add an equal volume of the saturated n-octanol.

-

Equilibration: Shake the mixture vigorously for a predetermined time (e.g., 1 hour) to allow for partitioning equilibrium to be reached.

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

-

Quantification: Carefully remove an aliquot from each phase and determine the concentration of the test compound using a suitable analytical method, such as HPLC-UV or LC-MS/MS.

-

Calculation: The logP is calculated as the logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

This in vitro assay assesses a compound's susceptibility to metabolism by liver enzymes, primarily cytochrome P450s.[1][2][3]

-

Preparation of Reagents: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Thaw human or animal liver microsomes and prepare a microsomal suspension in phosphate buffer (pH 7.4). Prepare an NADPH regenerating system.

-

Incubation: In a 96-well plate, add the microsomal suspension and the test compound (final concentration typically 1 µM). Pre-incubate the plate at 37°C.

-

Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Time Points and Quenching: At various time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

-

Sample Processing: Centrifuge the plate to precipitate the proteins.

-

Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.

-

Data Analysis: Plot the natural logarithm of the percentage of remaining compound versus time. The slope of the linear regression represents the elimination rate constant (k). The in vitro half-life (t₁/₂) is calculated as 0.693/k, and the intrinsic clearance (CLint) can be subsequently determined.[2][3]

Visualizing the Role of Fluorinated Building Blocks

Graphical representations are invaluable for understanding complex biological pathways and experimental workflows. The following diagrams were generated using Graphviz (DOT language).

Signaling Pathways

The EGFR signaling pathway is a critical regulator of cell proliferation and survival, and its dysregulation is implicated in various cancers. Fluorinated inhibitors, such as gefitinib and lapatinib, are used to target this pathway.[14][][22]

BTK is a key component of the B-cell receptor signaling pathway, and its inhibition is a therapeutic strategy for certain B-cell malignancies. Ibrutinib, a fluorinated inhibitor, covalently binds to and inhibits BTK.[3][23][24]

Experimental Workflow

The following diagram illustrates a typical workflow for the design, synthesis, and evaluation of fluorinated drug candidates.

Conclusion

The incorporation of fluorinated building blocks is a powerful and well-established strategy in medicinal chemistry for optimizing the properties of drug candidates. By leveraging the unique physicochemical characteristics of fluorine, researchers can rationally design molecules with enhanced metabolic stability, improved binding affinity, and favorable pharmacokinetic profiles. The continued development of novel fluorination methodologies and a deeper understanding of the nuanced effects of fluorine on drug-target interactions will undoubtedly lead to the discovery of safer and more effective medicines.[5][25] This guide serves as a foundational resource for scientists and researchers dedicated to advancing the field of drug discovery through the strategic application of fluorine chemistry.

References

- 1. benchchem.com [benchchem.com]

- 2. Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. pharmacyjournal.org [pharmacyjournal.org]

- 4. benchchem.com [benchchem.com]

- 5. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]

- 6. ClinPGx [clinpgx.org]

- 7. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]